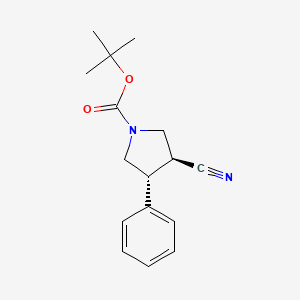
2-Methyl-2-propanyl (3S,4R)-3-cyano-4-phenyl-1-pyrrolidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-tert-butyl (3R,4S)-3-cyano-4-phenylpyrrolidine-1-carboxylate: is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a cyano group and a phenyl group attached to a pyrrolidine ring, with a tert-butyl ester group at the nitrogen atom. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of rac-tert-butyl (3R,4S)-3-cyano-4-phenylpyrrolidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate starting materials, such as tert-butyl (3R,4S)-3-cyano-4-phenylpyrrolidine-1-carboxylate.
Reaction Conditions: The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran, along with catalysts such as palladium or copper complexes.
Industrial Production: Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.
Análisis De Reacciones Químicas
rac-tert-butyl (3R,4S)-3-cyano-4-phenylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the cyano group to an amine.
Substitution: The compound can undergo substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Aplicaciones Científicas De Investigación
rac-tert-butyl (3R,4S)-3-cyano-4-phenylpyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of rac-tert-butyl (3R,4S)-3-cyano-4-phenylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, leading to changes in their activity.
Pathways: It can modulate biochemical pathways, affecting cellular processes such as signal transduction or metabolism.
Comparación Con Compuestos Similares
rac-tert-butyl (3R,4S)-3-cyano-4-phenylpyrrolidine-1-carboxylate can be compared with similar compounds to highlight its uniqueness:
rac-tert-butyl (3R,4S)-3-(cyanomethyl)-4-hydroxypyrrolidine-1-carboxylate: This compound has a hydroxyl group instead of a phenyl group, leading to different chemical properties and reactivity.
rac-tert-butyl (3R,4S)-3,4-dihydroxypiperidine-1-carboxylate: This compound has two hydroxyl groups and a piperidine ring, making it structurally different and affecting its chemical behavior.
Propiedades
Fórmula molecular |
C16H20N2O2 |
|---|---|
Peso molecular |
272.34 g/mol |
Nombre IUPAC |
tert-butyl (3S,4R)-3-cyano-4-phenylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H20N2O2/c1-16(2,3)20-15(19)18-10-13(9-17)14(11-18)12-7-5-4-6-8-12/h4-8,13-14H,10-11H2,1-3H3/t13-,14+/m1/s1 |
Clave InChI |
GGOYCDNRCOQXSX-KGLIPLIRSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C2=CC=CC=C2)C#N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(C(C1)C2=CC=CC=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


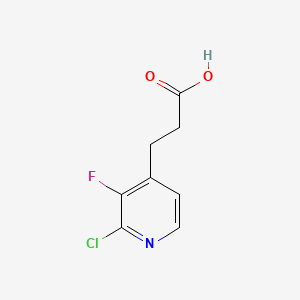
![Ethyl 2-{[(tert-butoxy)carbonyl]amino}-2-(3,3-difluorocyclobutyl)acetate](/img/structure/B13455984.png)
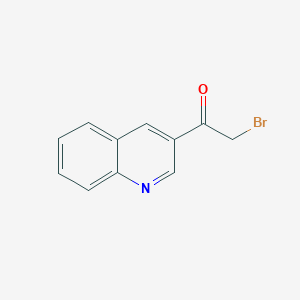
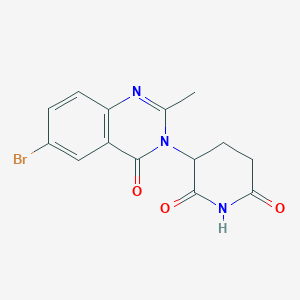
![[3-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl]boronic acid](/img/structure/B13456000.png)
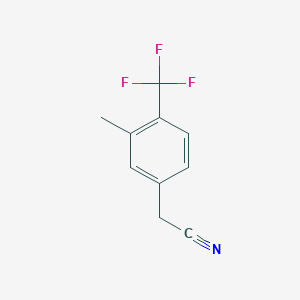
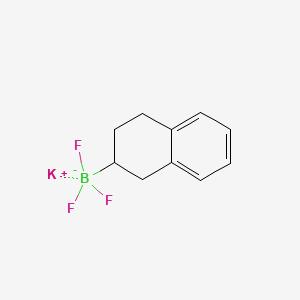
![Ethyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carboxylate](/img/structure/B13456019.png)
![3-(Thian-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13456022.png)
![1-[3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B13456028.png)
![Tert-butyl2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]pyrrolidine-1-carboxylate](/img/structure/B13456031.png)
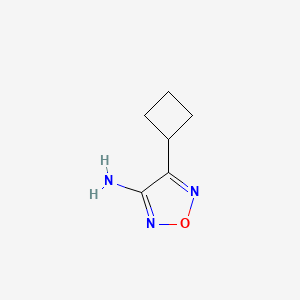
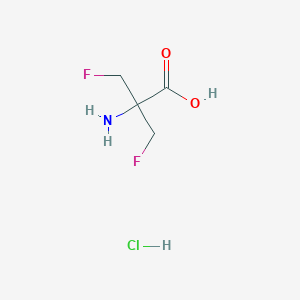
![[1-(trifluoromethyl)-1H-imidazol-2-yl]methanol](/img/structure/B13456049.png)
